2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
Descripción
2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline (CAS: 1352507-33-5) is a halogenated derivative of the pyrido[1,2-a]quinoxaline scaffold, characterized by a bicyclic system fused with a piperidine ring. The presence of bromine and fluorine substituents at positions 2 and 3, respectively, distinguishes it from other analogs. This compound is commercially available at 95% purity and is primarily utilized in medicinal chemistry research due to the inherent bioactivity of quinoxaline derivatives .
Quinoxaline-based compounds are renowned for their broad pharmacological properties, including anticancer, antibacterial, and antiviral activities . The bromo and fluoro substituents in this molecule likely enhance its lipophilicity and metabolic stability, which are critical for drug-like properties.
Propiedades
IUPAC Name |
2-bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2/c13-9-5-12-11(6-10(9)14)15-7-8-3-1-2-4-16(8)12/h5-6,8,15H,1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITCSAFWDBAQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC3=CC(=C(C=C32)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline (BFHQ) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of BFHQ, particularly its antimicrobial and antiviral activities, while providing a synthesis of relevant research findings.
- Molecular Formula : C12H14BrFN2
- Molecular Weight : 285.16 g/mol
- CAS Number : 1592922-33-2
BFHQ is characterized as a tricyclic compound with two nitrogen atoms in its structure. It is typically found as a white to off-white crystalline powder and shows varying solubility in different solvents.
Antimicrobial Activity
BFHQ and its derivatives have been studied for their antimicrobial properties against various pathogens. Notably:
- Mechanism of Action : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve interference with bacterial cell wall synthesis or protein synthesis pathways.
-
Case Studies :
- A study demonstrated that BFHQ derivatives showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 1 mg/L for the most active derivatives .
- Another study reported that BFHQ derivatives prevented biofilm formation by S. aureus and E. faecalis more effectively than several conventional antibiotics .
Antiviral Activity
Recent investigations have highlighted the potential of BFHQ as an antiviral agent:
- Inhibition of Viral Replication : BFHQ has shown promising results in inhibiting the replication of certain viruses, although specific data on viral targets remains limited.
- Research Findings : Compounds similar to BFHQ have been noted for their ability to inhibit HIV reverse transcriptase with IC50 values around 2.95 μM, indicating potential in antiviral therapies .
Toxicity and Safety
Preliminary toxicity assessments indicate that BFHQ is stable under normal laboratory conditions; however, comprehensive toxicological studies are necessary to establish safety profiles for potential therapeutic applications.
Research Implications
The promising biological activities of BFHQ suggest several avenues for future research:
- Synthesis Optimization : Current synthesis methods yield low quantities of BFHQ; hence, developing more efficient synthetic routes could enhance availability for research.
- Expanded Biological Testing : Further studies are warranted to explore the full spectrum of biological activities and mechanisms of action.
Comparación Con Compuestos Similares
Key Observations :
- Halogenation: The bromo and fluoro groups in the target compound may increase electrophilicity and improve interactions with hydrophobic pockets in biological targets compared to non-halogenated analogs like the ethyl carboxylate derivative .
- Functional Groups : Sulfonamide and carboxylic acid derivatives exhibit distinct solubility and hydrogen-bonding capabilities, influencing their pharmacokinetic profiles .
Antibacterial Activity
Hexahydropyrido[2,3-f]quinoxaline derivatives, such as 4-methyl-2,7-dioxo analogs, demonstrate potent antibacterial activity against E. coli and S. aureus (MIC values: 0.5–2 µg/mL) .
Anticancer Activity
Pyrrolo[1,2-a]quinoxaline compounds exhibit selective antiproliferative effects against triple-negative breast cancer (TNBC) cells (IC₅₀: 1–10 µM) . The target compound’s bromo substituent may confer similar or improved activity by modulating DNA intercalation or kinase inhibition pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
